Sodium;1,3,5-triazinane-2,4,6-trione
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Overview
Description
Sodium;1,3,5-triazinane-2,4,6-trione, also known as sodium isocyanurate, is a six-membered heterocyclic compound containing alternating carbon and nitrogen atoms. This compound is widely recognized for its aromatic character and exists in two isomeric forms: enol and keto tautomers. The keto form is predominant in solid state, acidic, or neutral solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;1,3,5-triazinane-2,4,6-trione can be synthesized through various methods. One common method involves the reaction of cyanuric acid with sodium hydroxide. The reaction typically occurs under mild conditions, resulting in high yields .
Industrial Production Methods: Industrial production of this compound often involves the trimerization of cyanuric chloride in the presence of sodium hydroxide. This method is favored due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Sodium;1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triazine derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Triazine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazines.
Scientific Research Applications
Sodium;1,3,5-triazinane-2,4,6-trione has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for various triazine derivatives.
Biology: It serves as a stabilizer for chlorine in swimming pools and large industrial water systems.
Medicine: It is used in the production of tripanazide, a drug used to treat sleeping sickness.
Industry: It is employed in the manufacture of herbicides, optical bleaches, and polymer photostabilizers.
Mechanism of Action
The mechanism of action of sodium;1,3,5-triazinane-2,4,6-trione involves its ability to form stable complexes with various metal ions. This property makes it an effective chelating agent. Additionally, its aromatic structure allows it to participate in various chemical reactions, contributing to its versatility in different applications .
Comparison with Similar Compounds
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: Used as a crosslinking agent in polymer synthesis.
1,3,5-Tris(2-propenyl)-1,3,5-triazinane-2,4,6-trione: Employed in the synthesis of flexible ionogels.
1,3,5-Tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione: Known for its application in polymerization reactions.
Uniqueness: Sodium;1,3,5-triazinane-2,4,6-trione stands out due to its high stability, cost-effectiveness, and versatility in various applications. Its ability to form stable complexes with metal ions and its aromatic character make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C3H3N3NaO3+ |
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Molecular Weight |
152.06 g/mol |
IUPAC Name |
sodium;1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3H3N3O3.Na/c7-1-4-2(8)6-3(9)5-1;/h(H3,4,5,6,7,8,9);/q;+1 |
InChI Key |
QHFDHWJHIAVELW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NC(=O)NC(=O)N1.[Na+] |
Origin of Product |
United States |
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